(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid
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Overview
Description
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is a boronic acid derivative that features a thiazole ring substituted with a hydroxypropan-2-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . The thiazole ring, on the other hand, is a heterocyclic compound that has been widely studied for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors to form the thiazole ring, followed by borylation reactions to introduce the boronic acid functionality .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are typically prepared by dehydrating boric acid with alcohols. The resulting borate esters can then be converted to boronic acids through hydrolysis .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
(2-(Thiazol-2-yl)pyridin-4-yl)boronic acid: This compound features a pyridine ring instead of a hydroxypropan-2-yl group and has similar applications in organic synthesis.
2-Thiazole-4-boronic acid: This compound lacks the hydroxypropan-2-yl group but shares the thiazole and boronic acid functionalities.
Uniqueness
(2-(2-Hydroxypropan-2-yl)thiazol-4-yl)boronic acid is unique due to the presence of the hydroxypropan-2-yl group, which can enhance its solubility and reactivity. This makes it particularly useful in certain synthetic and biological applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C6H10BNO3S |
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Molecular Weight |
187.03 g/mol |
IUPAC Name |
[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO3S/c1-6(2,9)5-8-4(3-12-5)7(10)11/h3,9-11H,1-2H3 |
InChI Key |
FXMJGZFPBRLWAK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CSC(=N1)C(C)(C)O)(O)O |
Origin of Product |
United States |
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